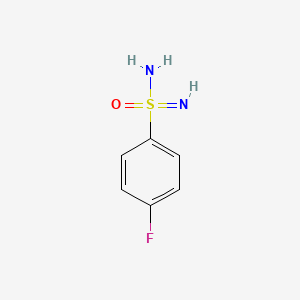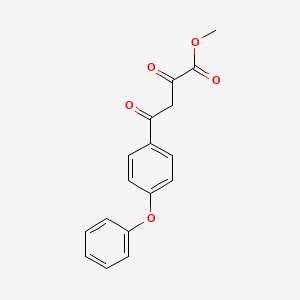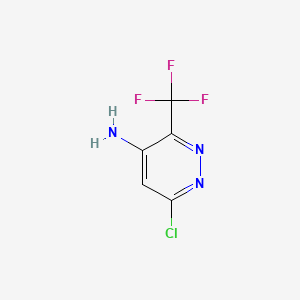
6-Chloro-3-(trifluoromethyl)-4-pyridazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(trifluoromethyl)-4-pyridazinamine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(trifluoromethyl)-4-pyridazinamine typically involves the introduction of the trifluoromethyl group and the chlorine atom onto the pyridazine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from 3-chloro-6-(trifluoromethyl)pyridazine, the amination reaction can be carried out using ammonia or amine derivatives under high temperature and pressure to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(trifluoromethyl)-4-pyridazinamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or ether derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Chloro-3-(trifluoromethyl)-4-pyridazinamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science: It is investigated for its properties in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(trifluoromethyl)-4-pyridazinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-4-pyridazinamine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-4-pyridazinamine: Lacks the trifluoromethyl group, which can influence its chemical properties and applications.
3-Chloro-6-(trifluoromethyl)pyridazine: A precursor in the synthesis of 6-Chloro-3-(trifluoromethyl)-4-pyridazinamine.
Uniqueness
This compound is unique due to the presence of both the chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential for various applications compared to its analogs.
Properties
Molecular Formula |
C5H3ClF3N3 |
|---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
6-chloro-3-(trifluoromethyl)pyridazin-4-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-3-1-2(10)4(12-11-3)5(7,8)9/h1H,(H2,10,11) |
InChI Key |
QQFDKBVFZQCPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


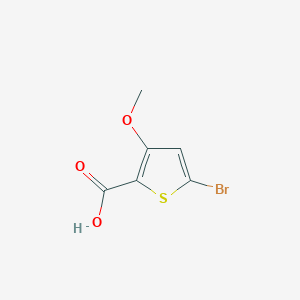
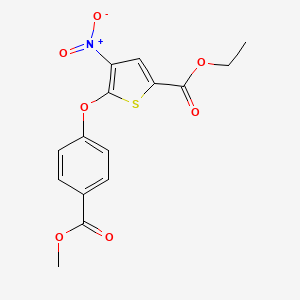
![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
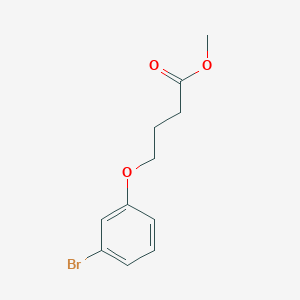
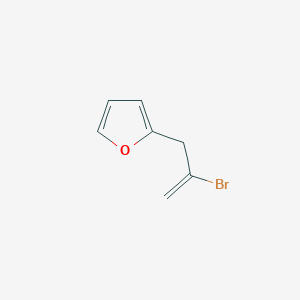
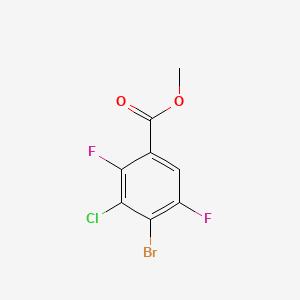
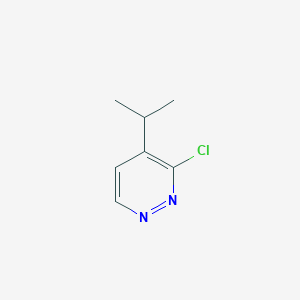
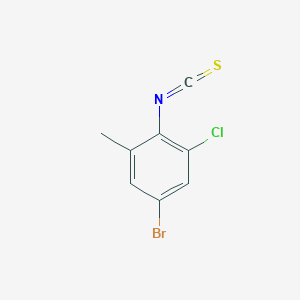
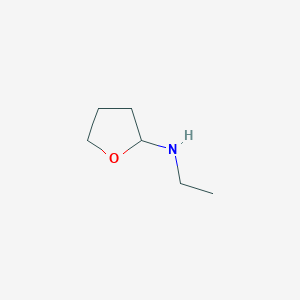

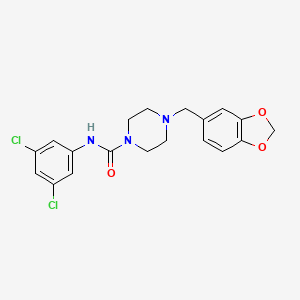
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
